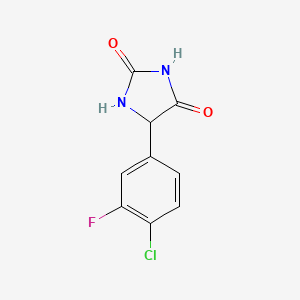

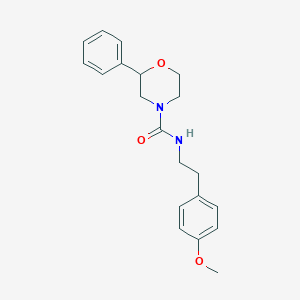

![molecular formula C17H9BrN2O3S2 B2906918 5-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 313470-08-5](/img/structure/B2906918.png)

5-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antiviral Activity

The indole derivatives, which share a similar structural motif with our compound, have been reported to exhibit antiviral properties . The presence of the 2-oxo-2H-chromen-3-yl group in the compound could potentially interact with viral enzymes or proteins, inhibiting the replication of viruses. This application could be particularly relevant in the development of treatments for RNA and DNA viruses.

Anti-inflammatory Activity

Compounds containing the thiazol moiety have been associated with anti-inflammatory effects . The 5-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl) part of the molecule might contribute to the modulation of inflammatory pathways, offering a potential route for the treatment of chronic inflammatory diseases.

Antimicrobial Activity

The 2-oxo-2H-chromen-3-yl group is known to possess antimicrobial properties, particularly against gram-positive bacteria . This suggests that the compound could be used in the development of new antimicrobial agents, which is crucial in the era of increasing antibiotic resistance.

Antidiabetic Activity

Thiazole derivatives have been reported to exhibit antidiabetic activity by influencing insulin release or mimicking insulin action . The compound’s thiazol-2-yl component could be explored for its potential to manage blood glucose levels in diabetic patients.

Anticholinesterase Activity

Indole derivatives have been found to have anticholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer’s . The compound could be investigated for its potential to inhibit cholinesterase, thereby improving the cognitive functions in patients with Alzheimer’s disease.

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

A general mechanism for similar compounds involves several consecutive or concerted steps: intermolecular nucleophilic attack, ring opening, thermal e/z isomerization, cyclization to form an amidine, and subsequent formation of 2h-chromen-2-one and pyrimidine fragments .

Biochemical Pathways

Given the structural similarity to indole derivatives, it may influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s worth noting that chlorine, a bioisostere, often improves the pharmacokinetic properties of compounds by mimicking hydrogen while offering increased resistance to metabolic degradation .

Result of Action

Similar compounds have shown inhibitory activity against various viruses and bacteria . This suggests that the compound could potentially have antiviral or antibacterial effects.

Propiedades

IUPAC Name |

5-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9BrN2O3S2/c18-14-6-5-13(25-14)15(21)20-17-19-11(8-24-17)10-7-9-3-1-2-4-12(9)23-16(10)22/h1-8H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWPRTAKSOPHRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2906835.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2906838.png)

![(2,5-dichlorothiophen-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2906839.png)

![Methyl (2S)-2-methyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B2906846.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2906847.png)

![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2906849.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2906853.png)

![N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2906856.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2906857.png)